molecular formula C27H33N3O8 B14780017 (6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

(6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

Cat. No.: B14780017
M. Wt: 527.6 g/mol
InChI Key: IKQRPFTXKQQLJF-MIRILCKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Rolitetracycline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.

    Reduction: Similar to other tetracyclines, it can undergo reduction reactions.

    Substitution: The compound can participate in substitution reactions, particularly involving its functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles.

Scientific Research Applications

Rolitetracycline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Rolitetracycline is compared with other tetracycline antibiotics such as:

Properties

Molecular Formula

C27H33N3O8

Molecular Weight

527.6 g/mol

IUPAC Name

(6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

InChI

InChI=1S/C27H33N3O8/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3,(H,28,36)/t14?,15?,20?,26-,27+/m1/s1

InChI Key

IKQRPFTXKQQLJF-MIRILCKFSA-N

Isomeric SMILES

C[C@@]1(C2CC3C(C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O

Origin of Product

United States

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